molecular formula C11H22Cl2N4 B2984448 4-{[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]methyl}piperidine dihydrochloride CAS No. 1955539-77-1

4-{[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]methyl}piperidine dihydrochloride

Cat. No.: B2984448
CAS No.: 1955539-77-1
M. Wt: 281.23
InChI Key: QOAAYVDXCHMMOI-UHFFFAOYSA-N
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Description

4-{[5-(Propan-2-yl)-1H-1,2,4-triazol-3-yl]methyl}piperidine dihydrochloride is a piperidine derivative functionalized with a 1H-1,2,4-triazole moiety linked via a methylene group at the piperidine’s 4-position. The triazole ring bears a propan-2-yl substituent at position 5 (Figure 1). The dihydrochloride salt enhances solubility and stability, typical for pharmaceutical intermediates.

Properties

IUPAC Name

4-[(3-propan-2-yl-1H-1,2,4-triazol-5-yl)methyl]piperidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4.2ClH/c1-8(2)11-13-10(14-15-11)7-9-3-5-12-6-4-9;;/h8-9,12H,3-7H2,1-2H3,(H,13,14,15);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOAAYVDXCHMMOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NNC(=N1)CC2CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • First Step: : Condensation of propan-2-yl hydrazine with ethyl acetoacetate to form 5-(propan-2-yl)-1H-1,2,4-triazole.

  • Second Step: : Alkylation of the triazole with chloromethylpiperidine in the presence of a base like potassium carbonate to yield 4-{[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]methyl}piperidine.

  • Third Step: : Conversion of the free base into dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production typically follows a similar synthetic route but scales up the process. Optimization of reaction conditions, such as solvent choice, temperature control, and efficient purification methods, ensures high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Can undergo oxidation to introduce functional groups like hydroxyl or carbonyl.

  • Reduction: : The triazole ring is relatively stable and less prone to reduction.

  • Substitution: : Reacts with electrophiles and nucleophiles at the piperidine and triazole rings.

Common Reagents and Conditions

  • Oxidation: : Uses reagents like potassium permanganate or chromium trioxide.

  • Reduction: : Less commonly observed but could use hydrogenation conditions with appropriate catalysts.

  • Substitution: : Uses halogenating agents or nucleophiles like alkyl halides, depending on the desired substitution.

Major Products

  • Oxidation typically results in derivatives with additional oxygen-containing groups.

  • Substitution yields various substituted triazole derivatives depending on the reagents used.

Scientific Research Applications

In Chemistry

  • Used as a ligand in coordination chemistry due to the presence of nitrogen atoms in the triazole ring which can bind to metal centers.

In Biology

In Medicine

  • Explored for its potential pharmacological properties, including antimicrobial and antifungal activities.

In Industry

  • Utility in the development of new materials with specific chemical properties for use in coatings, adhesives, and other applications.

Mechanism of Action

The biological activity of 4-{[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]methyl}piperidine dihydrochloride is attributed to its ability to interact with specific molecular targets in cells. The triazole ring can mimic natural substrates, allowing it to inhibit enzyme activity or block receptor sites. The isopropyl group may enhance lipophilicity, facilitating cell membrane penetration.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Heterocycle Type Substituents/Linkers Key Features
Target: 4-{[5-(Propan-2-yl)-1H-1,2,4-triazol-3-yl]methyl}piperidine dihydrochloride C₁₁H₂₂Cl₂N₄ ~280.92* 1H-1,2,4-triazole Propan-2-yl (C5), methylene linker (piperidine C4) Flexible methylene bridge; dihydrochloride salt enhances solubility
4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride hydrate C₈H₁₄N₄·2HCl·H₂O 257.16 4H-1,2,4-triazole Methyl (C4), direct attachment (piperidine C4) Rigid direct linkage; hydrate form; pKa 9.84
2-[5-(Methoxymethyl)-1H-1,2,4-triazol-3-yl]piperidine hydrochloride C₉H₁₇ClN₄O 232.71 1H-1,2,4-triazole Methoxymethyl (C5), piperidine C2 position Polar methoxymethyl group; lower molecular weight
2-(5-Ethyl-1H-1,2,4-triazol-3-yl)morpholine dihydrochloride C₈H₁₆Cl₂N₄O ~254.92* 1H-1,2,4-triazole Ethyl (C5), morpholine ring (vs. piperidine) Morpholine’s oxygen atom alters electronic properties
2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride C₁₀H₁₈ClN₃O 231.45 1,2,4-oxadiazole Propan-2-yl (C5), oxadiazole replaces triazole Oxadiazole’s reduced basicity vs. triazole; similar substituent

*Calculated based on molecular formula.

Structural Variations and Implications

  • Heterocycle Type: The target compound and three analogs (Table 1, rows 1–3) use 1H-1,2,4-triazole, which offers three nitrogen atoms for hydrogen bonding. In contrast, the oxadiazole analog (row 5) replaces one nitrogen with oxygen, reducing basicity and altering interaction profiles .
  • Substituents and Linkers: Propan-2-yl vs. Methyl/Ethyl: The target’s bulky propan-2-yl group may enhance lipophilicity compared to smaller methyl (row 2) or ethyl (row 4) groups. Methylene Bridge vs. Direct Attachment: The target’s methylene linker (vs.
  • Salt Forms and Solubility: Dihydrochloride salts (target, row 2, row 4) improve aqueous solubility over monohydrochloride forms (row 3, row 5).

Physicochemical and Commercial Considerations

  • Molecular Weight and Polarity :

    • The target compound has the highest molecular weight (~280.92 g/mol), likely due to the propan-2-yl group and dihydrochloride salt. Lower molecular weights in analogs (e.g., 232.71 g/mol in row 3) correlate with simpler substituents .
    • Polar groups like methoxymethyl (row 3) or morpholine (row 4) may enhance solubility but reduce membrane permeability.
  • Commercial Availability :

    • The target compound is discontinued , whereas analogs such as row 3 and row 5 remain available through suppliers like American Elements .

Biological Activity

4-{[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]methyl}piperidine dihydrochloride (CAS No. 1955539-77-1) is a compound of increasing interest due to its potential biological applications. This article reviews its synthesis, biological activity, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of a piperidine derivative with a triazole moiety. The preparation pathways have been explored in various studies, leading to the successful formation of the desired product through methods such as microwave-assisted synthesis and conventional heating techniques. The synthesis often employs starting materials like succinic anhydride and aminoguanidine hydrochloride to facilitate the formation of the triazole ring structure .

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds related to this compound. For instance, derivatives of triazole structures have shown significant activity against various viruses, including HIV and HSV. The mechanism of action is often linked to their ability to inhibit viral replication and interfere with viral entry into host cells .

Antibacterial and Antifungal Properties

The compound has also been evaluated for antibacterial and antifungal activities. In vitro studies demonstrate that certain derivatives exhibit moderate to high efficacy against Gram-positive bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, as well as fungal strains like Candida albicans and Aspergillus niger. The biological activity appears to correlate with structural modifications in the piperidine and triazole components .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Studies indicate that modifications in the substituents on the triazole ring can significantly impact its antiviral and antimicrobial potency. For example, halogen substitutions have been shown to enhance antiviral effects while maintaining low cytotoxicity levels in mammalian cells .

Study 1: Antiviral Screening

A study conducted on various piperidine derivatives, including those containing triazole moieties, demonstrated promising antiviral activity against HIV. The most active compounds displayed EC50 values in the low micromolar range, indicating their potential as therapeutic agents .

Study 2: Antibacterial Efficacy

In another investigation focusing on antibacterial properties, several derivatives were tested against common pathogens. Results showed that compounds with specific functional groups exhibited enhanced activity compared to standard antibiotics, suggesting a new avenue for developing antimicrobial agents .

Table 1: Biological Activity Summary

Compound NameActivity TypeEC50/IC50 Values (µM)Reference
This compoundAntiviral0.0364 (HIV)
Various Piperidine DerivativesAntibacterial54 - 100
Triazole DerivativesAntifungalVariable

Table 2: Structure-Activity Relationship Insights

Modification TypeEffect on ActivityNotes
Halogen SubstitutionIncreased antiviral potencyParticularly effective against HIV
Alkyl Chain LengthVariable activityLonger chains may enhance binding
Aromatic Ring PresenceEnhanced antibacterial effectsCritical for interaction with targets

Q & A

Q. What synthetic methodologies are recommended for preparing 4-{[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]methyl}piperidine dihydrochloride, and how can reaction yields be optimized?

The synthesis typically involves:

  • Triazole formation : Cyclization of thiosemicarbazide derivatives under acidic or basic conditions to form the 1,2,4-triazole core.
  • Alkylation : Coupling the triazole moiety with a piperidine derivative via a methylene linker, often using alkyl halides or Mitsunobu reactions .
  • Salt formation : Treatment with hydrochloric acid to generate the dihydrochloride salt, improving solubility for biological assays . Yield optimization : Control reaction temperature (e.g., 60–80°C for cyclization), use catalysts like DCC for coupling, and employ polar solvents (e.g., DMF) to enhance intermediate stability .

Q. Which analytical techniques are essential for validating the compound’s structural identity and purity?

  • NMR spectroscopy : Confirm regiochemistry of the triazole ring and substitution pattern on piperidine (e.g., 1^1H NMR for methylene protons at δ 3.5–4.0 ppm) .
  • HPLC/MS : Assess purity (>95%) and detect byproducts (e.g., unreacted intermediates or dechlorinated species) .
  • Elemental analysis : Verify stoichiometry of the dihydrochloride salt (e.g., C11_{11}H19_{19}Cl2_2N5_5) .

Q. How should researchers address solubility limitations during in vitro assays?

  • Solvent selection : Use dimethyl sulfoxide (DMSO) for stock solutions, with final concentrations ≤0.1% to avoid cellular toxicity .
  • Buffering : Adjust pH to 6.5–7.4 using ammonium acetate or phosphate buffers to enhance aqueous solubility .
  • Sonication : Apply brief ultrasonic treatment to disrupt aggregates before dosing .

Advanced Research Questions

Q. How to design dose-response experiments to evaluate activity on monoamine transporters, and what controls are critical?

  • Assay setup : Use radiolabeled neurotransmitters (e.g., [3H][^3H]-5-HT) in synaptosomal preparations to measure reuptake inhibition .
  • Dose range : Test 0.1–100 μM concentrations to determine IC50_{50} values, with venlafaxine (5-HT/NE reuptake inhibitor) and GBR-12909 (DA reuptake inhibitor) as positive controls .
  • Controls : Include vehicle (DMSO) and non-transfected cells to account for nonspecific binding .

Q. What strategies resolve contradictions in receptor binding affinity data across studies?

  • Cross-validation : Compare radioligand binding (e.g., [3H][^3H]-GR 127935 for 5-HT1B_{1B} receptors) with functional assays (e.g., cAMP inhibition) to confirm target engagement .
  • Buffer standardization : Maintain consistent ionic strength (e.g., 150 mM KCl) and pH (7.4) to minimize assay variability .
  • Reference compounds : Use well-characterized ligands (e.g., SB-224289 for 5-HT1B_{1B}) to calibrate affinity measurements .

Q. How can computational modeling improve pharmacokinetic optimization of this compound?

  • Docking studies : Predict binding to targets like LSD1 or monoamine transporters using software (e.g., AutoDock Vina) to guide structural modifications .
  • ADMET prediction : Use tools like SwissADME to optimize logP (target 2–3) and polar surface area (<90 Ų) for blood-brain barrier penetration .
  • Metabolic stability : Simulate cytochrome P450 interactions (e.g., CYP3A4) to identify labile sites for deuteration or fluorination .

Data Contradiction Analysis

Q. How to interpret conflicting solubility and stability reports in different solvent systems?

  • Solvent polarity : Discrepancies may arise from solvent choice (e.g., higher solubility in DMSO vs. PBS). Validate with multiple solvents and use dynamic light scattering (DLS) to detect aggregation .
  • Degradation pathways : Conduct accelerated stability studies (40°C/75% RH for 14 days) with LC-MS monitoring to identify hydrolytic or oxidative degradation products .

Q. Why might receptor selectivity profiles vary between in vitro and ex vivo models?

  • Tissue-specific factors : Ex vivo models (e.g., cerebral cortex synaptosomes) contain endogenous modulators (e.g., GTP) that alter receptor conformations, unlike recombinant systems .
  • Protein binding : Serum proteins in ex vivo assays may reduce free compound concentration, shifting apparent IC50_{50} values .

Safety and Handling

Q. What personal protective equipment (PPE) is required for safe handling?

  • Gloves : Nitrile gloves (EN 374 compliant) to prevent dermal exposure .
  • Respirators : N95 masks if airborne particulates are generated during weighing .
  • Lab coat : Chemical-resistant clothing to avoid contamination .

Q. How should waste containing this compound be decontaminated?

  • Neutralization : Treat with 10% sodium bicarbonate before disposal to protonate free base forms.
  • Incineración : Dispose via certified hazardous waste facilities to prevent environmental release .

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